
N-(2-(2-fluorophenyl)-2-methoxypropyl)cyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(2-fluorophenyl)-2-methoxypropyl)cyclobutanecarboxamide, also known as FLX-787 or BCT-197, is a small molecule drug under development for the treatment of muscle cramps and spasms. The drug has shown promising results in preclinical studies and is currently undergoing clinical trials.
Wirkmechanismus
The exact mechanism of action of N-(2-(2-fluorophenyl)-2-methoxypropyl)cyclobutanecarboxamide is not fully understood. However, it is believed that the drug acts on the transient receptor potential (TRP) channels, which are involved in the regulation of muscle contraction. N-(2-(2-fluorophenyl)-2-methoxypropyl)cyclobutanecarboxamide is thought to modulate the activity of TRP channels, leading to a reduction in muscle cramps and spasms.
Biochemical and Physiological Effects:
N-(2-(2-fluorophenyl)-2-methoxypropyl)cyclobutanecarboxamide has been shown to have a selective effect on muscle cramps and spasms, without affecting normal muscle function. The drug does not have any significant effect on muscle strength or endurance. In preclinical studies, N-(2-(2-fluorophenyl)-2-methoxypropyl)cyclobutanecarboxamide has been shown to reduce the frequency and intensity of muscle cramps, as well as improve muscle function.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-(2-fluorophenyl)-2-methoxypropyl)cyclobutanecarboxamide is a small molecule drug that can be easily synthesized in the laboratory. The drug has shown promising results in preclinical studies and is currently undergoing clinical trials. However, there are some limitations to the use of N-(2-(2-fluorophenyl)-2-methoxypropyl)cyclobutanecarboxamide in lab experiments. The drug is not effective in all types of muscle cramps and spasms, and its efficacy may vary depending on the underlying cause of the cramps. In addition, the drug may have off-target effects that need to be carefully evaluated.
Zukünftige Richtungen
There are several future directions for the development of N-(2-(2-fluorophenyl)-2-methoxypropyl)cyclobutanecarboxamide. One potential direction is the optimization of the drug's pharmacokinetic and pharmacodynamic properties to improve its efficacy and safety. Another direction is the evaluation of the drug in other types of muscle cramps and spasms, such as those associated with neuromuscular disorders. Finally, the development of combination therapies that target multiple pathways involved in muscle cramps and spasms may provide a more effective treatment option for patients.
Synthesemethoden
The synthesis of N-(2-(2-fluorophenyl)-2-methoxypropyl)cyclobutanecarboxamide involves the reaction of 2-fluoro-α-methylbenzylamine with cyclobutanecarboxylic acid chloride in the presence of a base. The reaction yields N-(2-(2-fluorophenyl)-2-methoxypropyl)cyclobutanecarboxamide as the final product. The synthesis method has been optimized to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
N-(2-(2-fluorophenyl)-2-methoxypropyl)cyclobutanecarboxamide has been studied extensively in preclinical models of muscle cramps and spasms. The drug has shown efficacy in reducing the frequency and intensity of muscle cramps in animal models. Clinical trials have also been conducted to evaluate the safety and efficacy of N-(2-(2-fluorophenyl)-2-methoxypropyl)cyclobutanecarboxamide in human subjects. The drug has been well-tolerated and has shown promising results in reducing the frequency and severity of muscle cramps in patients with amyotrophic lateral sclerosis (ALS) and multiple sclerosis (MS).
Eigenschaften
IUPAC Name |
N-[2-(2-fluorophenyl)-2-methoxypropyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO2/c1-15(19-2,12-8-3-4-9-13(12)16)10-17-14(18)11-6-5-7-11/h3-4,8-9,11H,5-7,10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZONZPGBCIKTCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1CCC1)(C2=CC=CC=C2F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2589987.png)

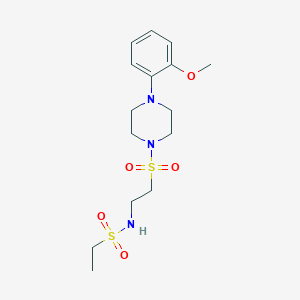
![5-chloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2589990.png)
![Ethyl 4-{[3-(azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate](/img/structure/B2589992.png)
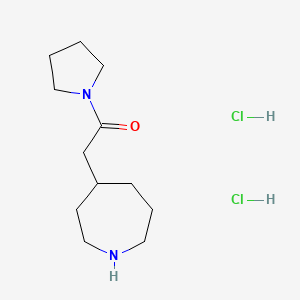
![2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B2589994.png)
![1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride](/img/structure/B2589996.png)
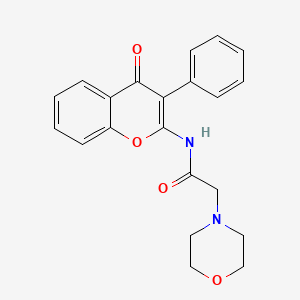
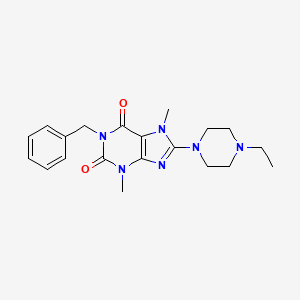
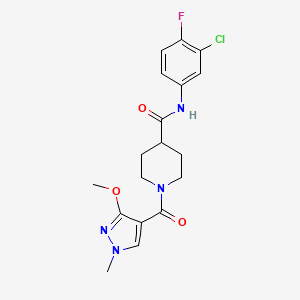
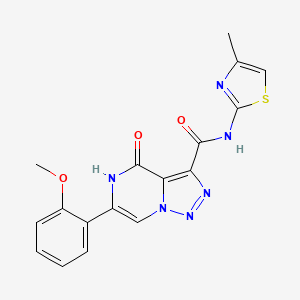
![6-Ethoxy-3-(4-ethoxyphenyl)sulfonyl-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2590005.png)
![(E)-butyl 2-(2-cyano-3-(furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2590010.png)